molecular formula C14H15NO2 B310134 2-ethoxy-N-(1-naphthyl)acetamide

2-ethoxy-N-(1-naphthyl)acetamide

Cat. No.: B310134
M. Wt: 229.27 g/mol
InChI Key: AFNDAWBWFWAFMX-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(1-naphthyl)acetamide is an acetamide derivative featuring a naphthalene ring substituted at the 1-position with an acetamide group containing an ethoxy (–OCH₂CH₃) substituent. Its molecular formula is C₁₄H₁₅NO₂ (molar mass: 229.28 g/mol). The ethoxy group enhances electron-donating properties, influencing solubility, reactivity, and intermolecular interactions. This compound is utilized in organic synthesis and pesticide research, with structural analogs often differing in substituents (e.g., halogens, aryl groups, or alkoxy chains) that modulate their chemical and biological profiles .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-ethoxy-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C14H15NO2/c1-2-17-10-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16)

InChI Key

AFNDAWBWFWAFMX-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCOCC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

  • N-(1-Naphthyl)acetamide vs. Acetanilide: In rhodium(III)-catalyzed [2+2+2] annulation, replacing acetanilide with N-(1-naphthyl)acetamide switches the pathway from oxidative C–H/C–H cleavage to non-oxidative C–H/C–N cleavage. The naphthyl group stabilizes cationic intermediates via π-electron delocalization, enabling β-nitrogen elimination and forming phenanthrenes instead of lactams .
  • Ethoxy vs.

Physicochemical Properties

  • Solubility : Ethoxy and aryl groups increase hydrophobicity compared to unsubstituted N-(1-naphthyl)acetamide, impacting solubility in organic solvents .
  • Stability : Halogenated analogs (e.g., 2-bromo or 2-chloro derivatives) exhibit higher reactivity in nucleophilic substitutions but lower thermal stability due to weaker C–X bonds .

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